m-Cresol, 6-decyl-

Catalog No.
S534677
CAS No.
63989-80-0
M.F
C17H28O
M. Wt
248.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Cresol, 6-decyl-

CAS Number

63989-80-0

Product Name

m-Cresol, 6-decyl-

IUPAC Name

2-decyl-5-methylphenol

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

InChI

InChI=1S/C17H28O/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-17(16)18/h12-14,18H,3-11H2,1-2H3

InChI Key

GAIKPEXWXLEOPD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1=C(C=C(C=C1)C)O

Solubility

Soluble in DMSO

Synonyms

m-Cresol, 6-decyl-

Canonical SMILES

CCCCCCCCCCC1=C(C=C(C=C1)C)O

Description

The exact mass of the compound m-Cresol, 6-decyl- is 248.214 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-Cresol, 6-decyl- is a bioactive compound with the molecular formula C17H28OC_{17}H_{28}O and a molecular weight of 248.4 g/mol. Its IUPAC name is 2-decyl-5-methylphenol, and it is classified as a phenolic compound. This compound is structurally characterized by a decyl group (a straight-chain alkyl group with ten carbon atoms) attached to the meta position of a cresol ring, which itself contains a hydroxyl group (-OH) and a methyl group (-CH₃) at the 5-position of the aromatic ring. The presence of these functional groups contributes to its chemical reactivity and biological activity, making it an interesting subject of study in various fields including medicinal chemistry and materials science .

Typical of phenolic compounds. These include:

  • Electrophilic Aromatic Substitution: The hydroxyl group on the aromatic ring activates it towards electrophilic substitution reactions, allowing for further functionalization at the ortho and para positions.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives under appropriate conditions.
  • Esterification: m-Cresol can react with carboxylic acids to form esters, which are useful in various applications including fragrances and plasticizers.
  • Ether Formation: It can also react with alkyl halides to form ethers, expanding its utility in organic synthesis .

m-Cresol, 6-decyl- exhibits notable biological activity, particularly as an antimicrobial agent. Its mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis. This property makes it potentially useful in formulations for disinfectants and antiseptics. Additionally, like other cresols, it has been studied for its role as a preservative in pharmaceuticals due to its ability to inhibit microbial growth .

The synthesis of m-Cresol, 6-decyl- can be achieved through several methods:

  • Alkylation of Cresols: One common method involves the alkylation of m-cresol with decyl bromide or another suitable decyl halide under basic conditions to introduce the decyl group.
  • Friedel-Crafts Alkylation: Another approach is through Friedel-Crafts alkylation where m-cresol reacts with an alkyl halide in the presence of a Lewis acid catalyst.
  • Natural Extraction: While less common for this specific compound, phenolic compounds can also be extracted from natural sources such as coal tar or specific plant materials where they occur naturally .

m-Cresol, 6-decyl- finds applications across various domains:

  • Antimicrobial Agent: Utilized in disinfectants and antiseptic formulations due to its bactericidal properties.
  • Preservative: Employed as an inactive ingredient in pharmaceuticals to prevent microbial contamination.
  • Chemical Intermediate: Serves as a precursor in the synthesis of other organic compounds, including fragrances and specialty chemicals.
  • Material Science: Investigated for use in polymer production due to its phenolic structure which can enhance thermal stability and mechanical properties .

Several compounds share structural similarities with m-Cresol, 6-decyl-, primarily within the cresol family and other alkylphenols. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
m-CresolHydroxytoluene with a methyl groupCommonly used as a disinfectant and preservative
p-CresolHydroxytoluene with a methyl group at para positionMore potent antimicrobial properties than m-cresol
o-CresolHydroxytoluene with a methyl group at ortho positionStronger toxicity profile compared to m-cresol
NonylphenolPhenolic compound with a nonyl groupWidely used in industrial applications but has environmental concerns
OctylphenolPhenolic compound with an octyl groupSimilar applications but more regulated due to toxicity concerns

m-Cresol, 6-decyl- is unique due to its longer alkyl chain which may enhance hydrophobic interactions compared to shorter chain analogs like cresols. This structural difference could influence its solubility and biological activity, making it suitable for specific applications where longer alkyl chains are beneficial .

Industrial synthesis of m-cresol, 6-decyl- follows several well-established methodologies, with the most prominent being direct alkylation processes and separation from complex mixtures. The traditional industrial production of cresols begins with extraction from coal tar, where meta-cresol is obtained through alkaline extraction using sodium hydroxide solution [1]. This process typically yields crude phenol products containing approximately 18% meta-cresol along with other phenolic compounds [1]. The separation involves azeotropic dehydration and vacuum distillation, where meta-cresol and para-cresol are obtained as a mixture due to their minimal boiling point difference of 0.3°C [1].

Another significant industrial approach involves the hydrolization technology of alkaline chlorotoluene, which represents an important process for producing cresol with high meta-cresol content [1]. This method has been employed by major synthetic cresol manufacturers worldwide, with production capacities exceeding 30,000 tons annually [1]. The process involves the alkaline hydrolysis of chlorotoluene under controlled temperature and pressure conditions, typically operating at temperatures between 150-250°C [2].

The cymene-cresol process provides an alternative synthetic route where toluene undergoes alkylation with propylene to produce cymene isomers, which are subsequently oxidatively dealkylated to yield cresol products [3]. This process enables the production of meta-cresol from petroleum feedstock, offering advantages in terms of raw material availability and process control [3].

Alkylation of m-Cresol with Decene

The synthesis of m-cresol, 6-decyl- through direct alkylation represents the most practical approach for producing this specific long-chain alkylated phenol. The alkylation reaction follows Friedel-Crafts mechanism, where the decyl group is introduced to the meta-cresol ring structure through electrophilic aromatic substitution [4] .

Reaction Mechanism and Selectivity

The alkylation process involves the formation of carbocation intermediates from decene in the presence of acid catalysts. Research on related alkylation systems demonstrates that sulfated zirconia catalysts exhibit exceptional performance for phenolic alkylation reactions [4]. Studies on para-cresol alkylation with isobutylene using sulfated zirconia showed high conversion rates and selectivity, with the catalyst demonstrating superior activity compared to traditional aluminum chloride systems [4].

The mechanism proceeds through initial protonation of the alkene by the acid catalyst, forming a carbocation intermediate that subsequently attacks the aromatic ring. The meta-position selectivity in cresol alkylation is influenced by the steric and electronic effects of the methyl group already present on the aromatic ring [6]. The hydroxyl group activates the aromatic ring toward electrophilic substitution, directing the incoming decyl group primarily to positions ortho and para to the hydroxyl group [6].

Process Optimization Parameters

Temperature control represents a critical factor in achieving optimal alkylation results. Research on meta-cresol alkylation with various alkenes indicates that reaction temperatures between 90-150°C provide the best balance between conversion and selectivity [7] [8]. Lower temperatures favor O-alkylation over C-alkylation, while temperatures exceeding 150°C can lead to increased side reactions and catalyst deactivation [7].

The molar ratio of reactants significantly influences product distribution and yield. Studies demonstrate that maintaining a meta-cresol to alkene ratio of 5:1 minimizes secondary product formation and reduces the impact of water generated through alcohol dehydration reactions [7]. This excess of phenolic substrate also helps suppress polymerization reactions of the alkene component [6].

Catalytic Processes and Optimization

Solid Acid Catalysts

Sulfated zirconia emerges as the preferred catalyst system for long-chain alkylation reactions due to its high thermal stability and strong acid sites [4]. The catalyst exhibits Lewis acid character with the ability to activate alkenes through coordination and subsequent proton transfer [4]. Characterization studies reveal that sulfated zirconia maintains activity at temperatures up to 200°C, making it suitable for the elevated temperatures required for decene alkylation [4].

Zeolite-Based Systems

Modified zeolite catalysts, particularly ZSM-5 and Beta zeolites, offer advantages in shape selectivity for alkylation reactions [9] [10]. Research on meta-cresol alkylation using zeolite catalysts demonstrates that the pore structure influences product selectivity by constraining the orientation of reactant molecules [11]. The silica-to-alumina ratio affects both activity and selectivity, with higher ratios generally providing better selectivity toward linear alkylated products [12].

Metal-modified zeolites, such as zinc-modified HY zeolite, show enhanced performance for biomass-derived meta-cresol alkylation reactions [13]. The metal modification creates additional active sites and modifies the electronic properties of the catalyst, leading to improved conversion and selectivity [13].

Process Conditions Optimization

Pressure effects on alkylation reactions are generally minimal for liquid-phase processes, with atmospheric to moderate pressures (1-10 bar) being sufficient for most applications [7] [8]. However, maintaining adequate pressure prevents volatile reactant loss and ensures proper liquid-phase contact between reactants and catalyst [7].

Space velocity optimization is crucial for maximizing productivity while maintaining high conversion. Weight Hourly Space Velocity (WHSV) values between 0.4-1.0 h⁻¹ typically provide optimal results for meta-cresol alkylation reactions [14] [15]. Lower space velocities allow for higher conversion but may lead to increased formation of polyalkylated products [14].

Alternative Synthetic Routes

Biotechnological Production

Recent advances in biotechnology have enabled the de novo biosynthesis of meta-cresol through engineered microorganisms [16] [17]. The biotechnological approach utilizes a heterologous pathway based on 6-methylsalicylic acid (6-MSA) synthesis and subsequent decarboxylation [16]. Saccharomyces cerevisiae strains engineered with 6-methylsalicylic acid synthase and decarboxylase genes achieved meta-cresol production titers up to 589 mg/L [16].

Aspergillus nidulans systems demonstrated even higher productivity, reaching gram-level production with titers of 2.03 g/L through fed-batch fermentation [17]. This approach offers advantages in terms of renewable feedstock utilization and mild reaction conditions (30-37°C), though current productivity levels remain below industrial requirements for large-scale applications [17].

Chemical Conversion Routes

Alternative chemical routes include the methylation of phenol followed by selective alkylation. This two-step approach allows for better control over regioselectivity and can potentially minimize side reactions associated with direct alkylation of meta-cresol [11]. The process involves initial formation of meta-cresol through controlled methylation, followed by decyl group introduction under optimized conditions [11].

Diazotization-Hydrolysis Process

For laboratory-scale synthesis, diazotization of toluidine followed by hydrolysis provides an alternative route to cresol derivatives [18]. This process offers high selectivity and purity but requires careful handling of diazonium intermediates and is primarily suited for smaller-scale applications [18].

Green Chemistry Approaches for Synthesis

Solvent-Free Methodologies

The implementation of solvent-free alkylation processes represents a significant advancement in sustainable synthesis [7]. Microwave-assisted solvent-free alkylation of meta-cresol with alcohols demonstrates excellent atom economy and reduced environmental impact [7]. The process operates at temperatures between 150-200°C under atmospheric pressure, eliminating the need for organic solvents and simplifying product purification [7].

Microwave-Enhanced Catalysis

Microwave irradiation provides enhanced energy efficiency for alkylation reactions, reducing reaction times from hours to minutes while maintaining high conversion and selectivity [7]. The uniform heating provided by microwave energy leads to better temperature control and reduced formation of side products [7]. Studies demonstrate that microwave-assisted alkylation can achieve 94.5% yield of alkylated products under optimized conditions [7].

Continuous Flow Processing

Continuous flow reactors offer advantages in terms of process safety, heat management, and waste reduction [18]. Flow chemistry enables precise control of reaction parameters and eliminates the accumulation of potentially hazardous intermediates [18]. For cresol synthesis, continuous flow processes have demonstrated productivities up to 388 g/h with yields exceeding 91% [18].

Sustainable Catalyst Systems

The development of recyclable heterogeneous catalysts addresses environmental concerns associated with traditional homogeneous acid catalysts [19] [9]. Solid acid catalysts such as modified zeolites and metal-organic frameworks can be easily separated and reused multiple times without significant loss of activity [19]. Metal-organic framework (MOF) catalysts show particular promise, with copper-based MOFs demonstrating high selectivity (81.5%) and good reusability for cresol synthesis from biomass feedstocks [20].

Ionic Liquid Catalysis

Ionic liquid catalysts provide an environmentally benign alternative to conventional acid catalysts [21]. These systems offer advantages including negligible vapor pressure, thermal stability, and tuneable acidity [21]. Brønsted acidic ionic liquids have shown effectiveness for phenol alkylation reactions while being recoverable and reusable [21].

Bio-Based Feedstock Integration

The integration of bio-based feedstock into alkylation processes supports circular economy principles [20] [22]. Lignin-derived phenolic compounds can serve as starting materials for producing alkylated phenols, reducing dependence on fossil fuel feedstocks [20]. This approach combines biomass valorization with the production of high-value chemical intermediates [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.1

Exact Mass

248.214

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

63989-80-0

Wikipedia

M-Cresol, 6-decyl-

Dates

Last modified: 02-18-2024

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